2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one
CAS No.: 1306606-56-3
Cat. No.: VC2826916
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1306606-56-3 |
---|---|
Molecular Formula | C8H9F3N2O |
Molecular Weight | 206.16 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Standard InChI | InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 |
Standard InChI Key | ZIQGDXWRGNPXBL-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)C)C(=O)C(F)(F)F |
Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
2,2,2-Trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one is a fluorinated organic compound belonging to the pyrazole family. The compound features a 1,3,5-trimethyl-1H-pyrazole core with a trifluoroacetyl group (2,2,2-trifluoroethan-1-one) attached at the 4-position of the pyrazole ring. The methyl groups are positioned at positions 1, 3, and 5 of the pyrazole ring, contributing to its unique reactivity profile and solubility characteristics. The presence of these methyl groups makes the compound more lipophilic compared to non-methylated pyrazole derivatives, potentially enhancing its membrane permeability in biological systems.
The trifluoromethyl group at the carbonyl functionality introduces significant electronic effects due to the strong electron-withdrawing nature of fluorine atoms. This structural arrangement creates a highly polarized carbonyl group, making it particularly reactive toward nucleophiles. The combination of a heterocyclic pyrazole core with a trifluoromethylated ketone generates a hybrid molecule with distinctive chemical reactivity patterns that can be exploited in synthetic transformations and drug design.
Identification Data
The compound is uniquely identified through several standardized chemical identifiers and nomenclature systems, as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone |
CAS Registry Number | 1306606-56-3 |
Molecular Formula | C₈H₉F₃N₂O |
Molecular Weight | 206.17 g/mol |
InChI | InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 |
InChI Key | ZIQGDXWRGNPXBL-UHFFFAOYSA-N |
SMILES Notation | O=C(C1=C(C)N(C)N=C1C)C(F)(F)F |
MDL Number | MFCD18838994 |
The compound is registered with the Chemical Abstracts Service (CAS) under the number 1306606-56-3, providing a unique identifier within the scientific literature and regulatory databases. The International Chemical Identifier (InChI) and its condensed form, the InChI Key, offer machine-readable representations of the compound's structure that facilitate database searching and information retrieval across various chemical information systems.
Physical and Chemical Properties
The physical and chemical properties of 2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one determine its behavior in various conditions and applications. Understanding these properties is essential for proper handling, storage, and utilization in chemical processes.
Chemical Properties and Reactivity
The chemical reactivity of 2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one is primarily determined by two functional groups: the pyrazole heterocycle and the trifluoromethyl ketone. The pyrazole ring, with three methyl substituents, exhibits aromatic character and can participate in typical heterocyclic reactions. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors in appropriate systems.
The trifluoromethylketone functionality is particularly notable for its enhanced electrophilicity compared to non-fluorinated ketones. The strong electron-withdrawing effect of the trifluoromethyl group increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity can be harnessed in various synthetic transformations, including:
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Nucleophilic addition reactions with amines, alcohols, and hydrazines
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Reduction reactions to form the corresponding alcohol
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Condensation reactions to form imines or hydrazones
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Aldol-type reactions with enolizable carbonyl compounds
The unique combination of a relatively electron-rich pyrazole and an electron-deficient trifluoromethylketone creates interesting electronic distribution within the molecule that can be exploited in chemical synthesis.
Synthesis and Preparation
The compound is typically supplied with a minimum purity of 95%, suitable for most research applications. Commercial products are generally characterized by supporting analytical data, including NMR spectra, mass spectrometry data, and chromatographic purity assessment.
Structural Relationships and Derivatives
2,2,2-Trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one belongs to a broader family of substituted pyrazoles and trifluoromethylated ketones. Examining related compounds provides context for understanding its chemical behavior and potential applications.
Related Pyrazole Derivatives
Several structurally related compounds appear in the chemical literature:
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2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol: A non-fluorinated analog with an alcohol instead of a ketone functionality, potentially accessible through reduction of the carbonyl group in the title compound.
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2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone: A simpler analog lacking the methyl groups at positions 3 and 5 of the pyrazole ring, maintaining the trifluoromethylketone functionality.
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2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-ol: A hydroxyl-containing derivative without methyl substituents on the pyrazole ring.
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2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine: An amino analog where the carbonyl oxygen is replaced by an NH group.
These structural variations demonstrate the potential for developing a diverse library of compounds based on the pyrazole-trifluoromethyl scaffold, each with potentially distinct chemical and biological properties.
Structural Modifications
The core structure of 2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one offers several positions for potential modifications:
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Variation of substituents on the pyrazole ring, particularly at positions 1, 3, and 5
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Modification of the trifluoromethyl group (e.g., replacing with other fluoroalkyl groups)
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Transformation of the carbonyl functionality to other groups (alcohol, imine, oxime)
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Introduction of additional functional groups on the pyrazole ring
Such modifications could tune the physicochemical properties of the resulting compounds, potentially leading to derivatives with enhanced stability, solubility, or biological activity.
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